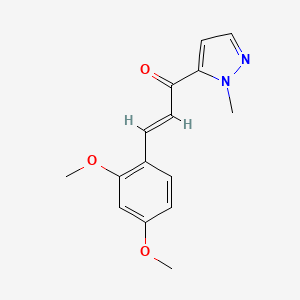

![molecular formula C17H16ClFN2O2 B5302607 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5302607.png)

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating fluid and electrolyte balance in many tissues, including the lungs, pancreas, and sweat glands. CFTR mutations are the underlying cause of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases involving CFTR dysfunction.

Wirkmechanismus

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide binds to a specific site on the CFTR protein and blocks its function as a chloride ion channel. The exact mechanism of action is not fully understood, but it is thought to involve conformational changes in the CFTR protein that prevent the movement of chloride ions across the cell membrane.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CFTR-mediated chloride secretion, it has been shown to reduce the activity of other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). This compound has also been shown to reduce inflammation and mucus production in the airways of CF patients.

Vorteile Und Einschränkungen Für Laborexperimente

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has several advantages for lab experiments. It is a highly specific inhibitor of CFTR, which allows researchers to study the function of this protein in a controlled manner. It is also relatively easy to use, as it can be added directly to cell culture media or administered topically to tissues. However, this compound has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be variable depending on the experimental conditions.

Zukünftige Richtungen

There are many potential future directions for research on 4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of CFTR that could be used as therapeutics for CF and other diseases. Another area of interest is the use of this compound as a tool to study the regulation of CFTR by other proteins and signaling pathways. Finally, there is ongoing research on the use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesemethoden

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a series of chemical reactions starting from 4-chloro-2-fluoroaniline and N,N-dimethylbenzamide. The final product is obtained through purification and crystallization.

Wissenschaftliche Forschungsanwendungen

4-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been widely used in scientific research to study the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride secretion in various tissues, including airway epithelia, intestinal epithelia, and sweat glands. This compound has also been used to investigate the role of CFTR in other physiological processes, such as insulin secretion and smooth muscle contraction.

Eigenschaften

IUPAC Name |

4-[[2-(4-chloro-2-fluorophenyl)acetyl]amino]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O2/c1-21(2)17(23)11-4-7-14(8-5-11)20-16(22)9-12-3-6-13(18)10-15(12)19/h3-8,10H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEDKJLLLSODIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isobutyl 2-{[2-(dimethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B5302524.png)

![8-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5302540.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5302546.png)

![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5302564.png)

![4-{3-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}phenol](/img/structure/B5302567.png)

![6-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5302573.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5302578.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5302581.png)

![3-(butylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302585.png)

![7-acetyl-6-(3-bromophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5302593.png)

![4-{3-(4-chlorobenzoyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B5302617.png)

![N-[4-(allyloxy)phenyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B5302625.png)

![2-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}pyridine](/img/structure/B5302637.png)